molecular formula C11H14FNO B3374175 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-90-4

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No. B3374175
CAS RN: 1017444-90-4
M. Wt: 195.23 g/mol
InChI Key: VFSNOLLHQDKRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Drug Discovery

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Androgen Receptor Modulators

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds can optimize the structure of previously reported pyrrolidine derivatives .

Positron Emission Tomography (PET) Radioligands

The development of suitable PET radioligands would allow an in vivo exploration of this versatile potential therapeutic target . Pyrrolidine derivatives could potentially be used in the development of these radioligands.

Proton Pump Inhibitors

Pyrrolidine derivatives have been used in the development of proton pump inhibitors (PPIs), which are a type of drug used to reduce the production of stomach acid . These drugs are often used in the treatment of conditions like gastroesophageal reflux disease (GERD).

Potassium Competitive Acid Blockers

Pyrrolidine derivatives have also been used in the development of potassium competitive acid blockers (P-CABs). These drugs work by competitively inhibiting the proton pump (H+, K+ –ATPase) in the stomach, reducing the production of stomach acid .

Stereogenicity Studies

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

The mechanism of action for pyrrolidine derivatives can vary widely depending on the specific compound and its biological target . Unfortunately, the search results did not provide specific information on the mechanism of action for “[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol”.

properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNOLLHQDKRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.